molecular formula C8H5N5 B1343036 3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile

3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile

Cat. No. B1343036
M. Wt: 171.16 g/mol
InChI Key: SYQPXICNVQVCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C8H5N5 and its molecular weight is 171.16 g/mol. The purity is usually 95%.
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properties

Product Name

3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile

Molecular Formula

C8H5N5

Molecular Weight

171.16 g/mol

IUPAC Name

3-(1,2,4-triazol-1-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H5N5/c9-4-7-8(2-1-3-11-7)13-6-10-5-12-13/h1-3,5-6H

InChI Key

SYQPXICNVQVCPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C#N)N2C=NC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-cyano-3-fluoro-pyridine (2.99 g, 24.49 mmol) in DMF (30 ml) is added cesium carbonate (2.03 g, 29.39 mmol) and 1,2,4-triazole (2.03 g, 29.39 mmol) and the reaction mixture is stirred at 65° C. for 4 h. After cooling to room temperature, the mixture is diluted with water and extracted with EtOAc 3 times. The aqueous layer is saturated with LiCl and further extracted with EtOAc. The combined organic layer is dried on sodium sulfate, concentrated in vacuo. The crude product is purified by flash chromatography (silica gel, 2% MeOH containing 10% NH4OH in CH2Cl2 to 6%) to give 3-[1,2,4]Triazol-1-yl-pyridine-2-carbonitrile. 1H NMR (CDCl3, 400 MHz) δ8.95 (s, 1H); 8.8 (d, J=4 Hz, 1H); 8.24 (s, 1H); 8.22 (d, J=8.5 Hz, 1H); 7.75 (dd, J=4, 8.5 Hz, 1H).
Quantity
2.99 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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